1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione
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Overview
Description
1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione: is a synthetic organic compound with the molecular formula C30H26N2O6 and a molecular weight of 510.552 g/mol . This compound is part of the anthraquinone family, known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 2-phenoxyethanol under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo substitution reactions where the amino or phenoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts like acids or bases to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
Scientific Research Applications
1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Dimethoxy-anthraquinone
- 1,4-Dimethyl-anthraquinone
- 1,8-Bis-phenoxy-anthraquinone
Comparison: 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H26N2O6 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c31-25-23-24(28(34)22-14-8-7-13-21(22)27(23)33)26(32)30(38-18-16-36-20-11-5-2-6-12-20)29(25)37-17-15-35-19-9-3-1-4-10-19/h1-14H,15-18,31-32H2 |
InChI Key |
QGVZKHZOFGVWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N |
Origin of Product |
United States |
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